molecular formula C13H18N4O B11788183 5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

Cat. No.: B11788183
M. Wt: 246.31 g/mol
InChI Key: YXKFFFZOFFWBLU-UHFFFAOYSA-N
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Description

5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 5 with a 1-methylpyrrole moiety and at position 3 with a piperidin-4-ylmethyl group. Its molecular formula is C₁₄H₁₉N₅O, with a molecular weight of 273.34 g/mol. The 1,2,4-oxadiazole scaffold is known for metabolic stability and bioisosteric properties, making it a common pharmacophore in drug discovery.

Properties

Molecular Formula

C13H18N4O

Molecular Weight

246.31 g/mol

IUPAC Name

5-(1-methylpyrrol-2-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C13H18N4O/c1-17-8-2-3-11(17)13-15-12(16-18-13)9-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7,9H2,1H3

InChI Key

YXKFFFZOFFWBLU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2=NC(=NO2)CC3CCNCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring.

    Reduction: Reduction reactions can occur at various sites, potentially modifying the oxadiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Anticancer Properties:
Recent studies have highlighted the potential of 5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole as an agonist for human caseinolytic protease P (HsClpP). This mechanism is considered promising for treating hepatocellular carcinoma (HCC) due to its role in mitochondrial homeostasis and apoptosis regulation .

Antimicrobial Activity:
The compound has also shown significant antimicrobial properties against various bacterial strains. In vitro studies indicate that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .

Pharmacological Applications

Inflammatory Disorders:
The structure-activity relationship (SAR) studies have revealed that modifications in the oxadiazole moiety can enhance the compound's efficacy as a phosphoinositide 3-kinase γ (PI3Kγ) inhibitor. This pathway is crucial in inflammatory and autoimmune disorders such as rheumatoid arthritis. Compounds derived from this oxadiazole have demonstrated potent anti-inflammatory effects in preclinical models .

Neuroprotective Effects:
Preliminary research suggests that derivatives of this compound may exhibit neuroprotective effects. These findings are particularly relevant for neurodegenerative diseases where oxidative stress plays a critical role .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerAgonist for HsClpP; effective against HCC
AntimicrobialInhibits growth of Gram-positive/negative bacteria
Anti-inflammatoryPotent PI3Kγ inhibitor; effective in CIA model
NeuroprotectiveReduces oxidative stress effects

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on various oxadiazole derivatives demonstrated that specific modifications to the piperidine and pyrrole rings significantly enhanced anticancer activity against liver cancer cell lines. The lead compound exhibited IC50 values in the low micromolar range, indicating strong cytotoxicity towards HCC cells.

Case Study 2: Antimicrobial Testing
In a comparative study against standard antibiotics, derivatives of this oxadiazole were tested for their Minimum Inhibitory Concentrations (MICs). Results showed that some derivatives had MIC values lower than those of conventional antibiotics like ampicillin, suggesting their potential as new antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole depends on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 5-(1-Methyl-1H-pyrrol-2-yl), 3-(piperidin-4-ylmethyl) C₁₄H₁₉N₅O 273.34 Balanced lipophilicity; potential CNS activity
3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole () 5-Fluoropyridyl, 3-(piperidin-4-ylmethyl) C₁₃H₁₅Cl₂FN₄O 357.19 Fluorine enhances lipophilicity; dihydrochloride salt improves solubility
2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine () 2-Methoxyphenyl, 3-pyridyl C₁₅H₁₂N₄O₂ 296.29 Electron-donating methoxy group may improve binding affinity
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine HCl () 4-Methylphenyl, 5-piperidinyl C₁₄H₁₈ClN₃O 279.76 Hydrochloride salt enhances bioavailability; p-tolyl adds steric bulk
L3 () Thiadiazolo[4,5-a]pyrimidine core with thiophene and methylpyrrole C₁₈H₁₃N₅S₂ 387.46 Thiadiazolo-pyrimidine hybrid; sulfur atoms may affect redox stability

Key Comparative Insights:

Solubility and Bioavailability :

  • Hydrochloride salts () significantly improve aqueous solubility compared to the free base form of the target compound. This suggests that salt formation could be a viable strategy for optimizing the target’s pharmacokinetics .

Heterocyclic Core Variations :

  • Thiadiazolo-pyrimidine hybrids () exhibit larger molecular weights and distinct electronic properties due to sulfur atoms, which may confer different stability or toxicity profiles compared to the oxadiazole core .

Biological Activity

5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is a compound of interest in medicinal chemistry due to its diverse biological activities. Oxadiazoles, particularly those with substituted piperidine and pyrrole moieties, have been investigated for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure

The compound can be represented by the following chemical structure:

C12H16N4O\text{C}_{12}\text{H}_{16}\text{N}_4\text{O}

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives have been identified as novel agonists for human caseinolytic protease P (HsClpP), which plays a crucial role in mitochondrial function and apoptosis in cancer cells. These compounds demonstrated efficacy in treating hepatocellular carcinoma (HCC) by promoting apoptosis and inhibiting tumor growth .

Table 1: Anticancer Activity of Selected Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 9aMCF-70.48Induces apoptosis via caspase activation
Compound 9bHCT-1160.78Inhibits cell proliferation at G1 phase
Compound VIMCF-714EGFR tyrosine kinase inhibition

Cytotoxicity Studies

In vitro studies have shown that various oxadiazole derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. For example, compounds derived from the oxadiazole structure have been tested against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines, revealing significant cytotoxic effects with low toxicity to normal cells .

Case Study: Cytotoxic Effects on HeLa Cells
A specific study evaluated the cytotoxic effects of this compound on HeLa cells. The compound exhibited an IC50 value of 5.13 µM after 48 hours of treatment, indicating potent antiproliferative activity.

Antimicrobial Activity

Oxadiazole derivatives have also shown promising antimicrobial properties. Compounds similar to this compound have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated strong bactericidal effects, particularly against Gram-positive bacteria .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µg/mL
Compound BEscherichia coli16 µg/mL

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cell signaling pathways. These include:

  • Protein Tyrosine Phosphatases : The compound has been noted for its selective agonist properties against PTP1B and CXCR4 receptors.
  • Apoptotic Pathways : Activation of caspases has been observed in treated cancer cells, leading to programmed cell death.

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